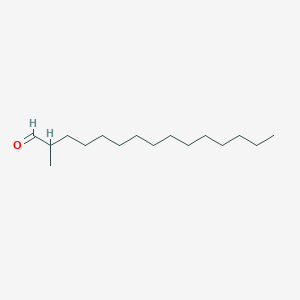
2-Methylpentadecanal
説明
2-Methylpentadecanal is a branched-chain fatty aldehyde with the molecular formula C₁₅H₃₀O and a molecular weight of 226.41 g/mol. It is a critical intermediate in the peroxisomal α-oxidation of 3-methyl-branched fatty acids, such as phytanic acid . The enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) catalyzes the cleavage of 2-hydroxy-3-methylhexadecanoyl-CoA to produce formyl-CoA and this compound . This reaction requires Mg²⁺ and thiamine pyrophosphate as cofactors . The aldehyde is subsequently oxidized to 2-methylpentadecanoic acid via dehydrogenation, a process observed in rat liver peroxisomes .
特性
分子式 |
C16H32O |
|---|---|
分子量 |
240.42 g/mol |
IUPAC名 |
2-methylpentadecanal |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17/h15-16H,3-14H2,1-2H3 |
InChIキー |
AULXFJFWCQVVTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)C=O |
正規SMILES |
CCCCCCCCCCCCCC(C)C=O |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 2-methylpentadecanal with aldehydes of varying chain lengths and branching:
Key Observations:
Chain Length and Branching :
- This compound and pentadecanal share the same molecular formula but differ in structure (branched vs. straight-chain). Branching reduces crystallinity and increases solubility in hydrophobic environments .
- Shorter-chain aldehydes (e.g., 2-methylpentanal ) exhibit higher volatility and lower boiling points compared to longer-chain analogs like this compound .
Biological Roles: this compound is unique to peroxisomal α-oxidation, where it acts as a transient metabolite. The enzyme HACL1 is absent in organisms like E. coli, highlighting species-specific metabolic pathways for this compound production .
Reactivity: this compound is rapidly oxidized to 2-methylpentadecanoic acid in the presence of NAD⁺, a cofactor for fatty aldehyde dehydrogenation. This contrasts with 2-methylundecanal, which is stabilized for use in fragrances .
Experimental Discrepancies
- Conversely, shows NAD⁺ decreases the aldehyde and increases 2-methylpentadecanoic acid formation . This discrepancy may arise from differences in enzyme purity, substrate concentration, or experimental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


